molecular formula C7H7BrN2OS B11867412 2-Aminobenzo[d]thiazol-4-ol hydrobromide

2-Aminobenzo[d]thiazol-4-ol hydrobromide

Cat. No.: B11867412
M. Wt: 247.11 g/mol
InChI Key: ATRJJKCXAXFRPP-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Advanced Chemical Research

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the architecture of many synthetic and natural bioactive molecules. researchgate.net This structural motif is considered a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in compounds exhibiting a wide array of biological activities. nih.gov The chemical versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. researchgate.netbenthamdirect.com

The significance of benzothiazole derivatives is underscored by their extensive and diverse range of documented biological effects. Research has demonstrated that compounds incorporating this scaffold can exhibit potent activities, making them attractive candidates for drug discovery and development programs. researchgate.netnih.govtandfonline.com Several commercially available drugs, such as the neuroprotective agent Riluzole (B1680632) and the antiparkinson drug Pramipexole, feature the benzothiazole core, validating its therapeutic relevance. researchgate.net Beyond pharmacology, benzothiazole-containing compounds are also explored for applications in materials science, including as fluorescent probes and components in organic electronics. researchgate.net

Reported Biological Activities of Benzothiazole Derivatives
Pharmacological ActivityReference
Antitumour / Anticancer nih.govnih.govtandfonline.comnih.gov
Antimicrobial / Antibacterial researchgate.netnih.gov
Antidiabetic nih.govtandfonline.com
Anti-inflammatory researchgate.netnih.govtandfonline.com
Anticonvulsant researchgate.netnih.govtandfonline.com
Antiviral researchgate.netnih.govtandfonline.com
Antioxidant researchgate.netnih.gov
Antitubercular nih.govtandfonline.com
Antimalarial nih.govtandfonline.com
Neuroprotective researchgate.nettandfonline.com

The Position of 2-Aminobenzo[d]thiazol-4-ol Hydrobromide within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and critical domain of organic chemistry, providing the foundational structures for a majority of pharmaceuticals. Benzothiazoles represent an important family within this domain. tandfonline.com The compound this compound is a specific derivative that possesses several key features positioning it as a valuable entity for chemical synthesis and research.

The core of the molecule is the 2-aminobenzothiazole (B30445) structure. The amino group at the C-2 position is highly reactive and serves as a versatile synthetic handle. nih.govnih.gov It readily reacts with electrophilic reagents, facilitating the construction of more complex, fused heterocyclic systems and the attachment of various side chains. nih.gov This reactivity makes 2-aminobenzothiazoles crucial starting materials or intermediates in the synthesis of compound libraries for screening purposes. consensus.app

The hydroxyl (-OH) group at the 4-position adds another layer of synthetic utility. This functional group can be modified, for instance, through etherification reactions, providing a secondary point for diversification of the molecular structure. nih.gov The presence of both an amino and a hydroxyl group on the benzothiazole ring system offers the potential for creating molecules with unique substitution patterns and exploring their structure-activity relationships. Research into the synthesis of hydroxy-substituted 2-aminobenzothiazoles highlights their role as building blocks for new compounds in drug discovery. nih.gov

Finally, the hydrobromide salt form of the compound is significant from a practical standpoint. Organic bases, such as aminobenzothiazoles, are often converted into their salt forms to enhance their stability and increase their solubility in various solvents, which is advantageous for handling, purification, and use in subsequent chemical reactions or biological assays.

Structural Features of this compound and Their Significance
Structural FeatureSignificance in Heterocyclic Chemistry
Benzothiazole CoreA "privileged" scaffold associated with a wide range of biological activities. nih.govnih.gov
2-Amino Group (-NH₂)Provides a reactive site for facile functionalization and the synthesis of diverse derivatives. nih.govnih.gov
4-Hydroxy Group (-OH)Offers an additional point for chemical modification, allowing for further exploration of the chemical space. nih.gov
Hydrobromide Salt (·HBr)Improves the compound's solubility and stability for research applications.

Rationale for Comprehensive Scholarly Investigation

The focused investigation of this compound is justified by its potential as a strategic building block in the development of novel, functional molecules. The rationale for its study is multi-faceted and rests on the established importance of its core components.

First, the extensive and well-documented biological importance of the benzothiazole scaffold provides a strong impetus for the synthesis and evaluation of new derivatives. researchgate.netnih.govtandfonline.com The likelihood that novel structures built upon this framework will exhibit interesting biological properties is statistically significant.

Second, the 2-aminobenzothiazole moiety is a key pharmacophore in its own right, particularly in the design of agents targeting cancer-related pathways. nih.govnih.gov Numerous studies have focused on creating 2-aminobenzothiazole derivatives as inhibitors of various protein kinases, which are crucial targets in oncology. nih.gov

Third, the dual functionality offered by the amino and hydroxyl groups on this compound makes it a highly valuable and versatile intermediate. It allows synthetic chemists to systematically modify the structure at two different positions, enabling a thorough investigation of how specific structural changes impact biological activity. nih.gov This systematic approach is fundamental to modern drug discovery, facilitating the development of quantitative structure-activity relationships (QSAR) that guide the design of more potent and selective compounds.

Therefore, comprehensive scholarly investigation into this compound is driven by its potential to serve as a key starting material for generating libraries of novel heterocyclic compounds. These new molecules can then be screened for a wide range of applications, from therapeutic agents to advanced materials, thereby contributing to the advancement of both chemical and biomedical sciences. researchgate.netconsensus.app

Properties

Molecular Formula

C7H7BrN2OS

Molecular Weight

247.11 g/mol

IUPAC Name

2-amino-1,3-benzothiazol-4-ol;hydrobromide

InChI

InChI=1S/C7H6N2OS.BrH/c8-7-9-6-4(10)2-1-3-5(6)11-7;/h1-3,10H,(H2,8,9);1H

InChI Key

ATRJJKCXAXFRPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)O.Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Aminobenzo D Thiazol 4 Ol Hydrobromide

Established Synthetic Pathways for 2-Amino-4-hydroxybenzothiazoles

The construction of the 2-amino-4-hydroxybenzothiazole (B1294697) ring system is typically achieved through cyclization reactions of appropriately substituted aniline (B41778) precursors. The classical and most widely adopted method is the Hugerschoff synthesis, which involves the reaction of an aniline derivative with a thiocyanate (B1210189) salt in the presence of a halogen. indexcopernicus.comnih.gov

Adaptation and Optimization of Reported Cyclization Reactions

The primary route to 2-aminobenzothiazoles involves the oxidative cyclization of arylthioureas or the direct reaction of anilines with thiocyanate and a halogen. indexcopernicus.comnih.gov For the synthesis of 4-hydroxy substituted analogs, the starting material is typically a 3-aminophenol (B1664112) derivative. The general reaction involves dissolving the substituted aniline and potassium or ammonium (B1175870) thiocyanate in a suitable solvent, followed by the addition of bromine. nih.govnih.gov

Researchers have explored modifications to this standard procedure to improve yields and accommodate various substituents. For instance, one study detailed the synthesis of methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate, where the cyclization of the corresponding 4-amino-3-hydroxybenzoate was achieved using potassium thiocyanate (KSCN) and bromine in acetic acid. nih.gov Optimization of this reaction involved adjusting the stoichiometry of the reagents; it was found that using 2 equivalents of KSCN and 1 equivalent of bromine provided the desired product, an adjustment from the initially attempted 4 equivalents of KSCN and 2 equivalents of bromine. nih.gov

The reaction mechanism is proposed to proceed via the formation of thiocyanogen (B1223195) ((SCN)₂) in situ, which then attacks the aniline at the position para to the amino group. However, for precursors like 3-aminophenol, the cyclization occurs through the formation of an intermediate arylthiourea, which then undergoes intramolecular electrophilic substitution onto the benzene (B151609) ring, followed by oxidation to form the thiazole (B1198619) ring. indexcopernicus.comnih.gov

Role of Halogenating Agents and Reaction Media in Formation of the Benzothiazole (B30560) Ring System

The choice of halogenating agent and reaction medium is critical for the successful synthesis of the benzothiazole ring. Bromine is the most commonly employed halogenating agent, typically dissolved in a small amount of the reaction solvent before being added dropwise to the reaction mixture. nih.govnih.gov Liquid bromine in chloroform (B151607) was used in the original Hugerschoff synthesis to cyclize arylthioureas. indexcopernicus.com The bromine acts as an oxidant to facilitate the ring closure of the intermediate thiourea (B124793) derivative. nih.gov

Glacial acetic acid is the most frequently used reaction medium. nih.govnih.gov It serves as a solvent for both the aniline precursor and the thiocyanate salt and provides a protic environment that facilitates the reaction. The reaction is often initiated at a reduced temperature (e.g., 10 °C) during the addition of bromine to control the exothermic reaction and minimize side-product formation, before being allowed to proceed at room temperature. nih.gov The choice of solvent is crucial; for example, palladium-catalyzed cyclizations of o-bromophenylthioureas have also been reported as an alternative route to 2-aminobenzothiazoles. indexcopernicus.com

Specific Approaches for Introducing and Protecting the Hydroxyl Group at Position 4

The presence of a hydroxyl group at the 4-position of the benzothiazole ring requires careful strategic planning during the synthesis to prevent unwanted side reactions. The hydroxyl group is typically introduced via the selection of the starting material, such as 3-aminophenol or a derivative thereof.

Protecting the hydroxyl group is often necessary to withstand the acidic and oxidative conditions of the cyclization reaction. Various protecting groups have been investigated, with mixed results. nih.gov

Benzyl and Acetyl Groups: These were found to be suboptimal. Benzyl protection was complicated by difficulties in removal after cyclization, while acetyl protection led to issues with group migration and a lack of regioselectivity during the ring formation. nih.gov

tert-Butyldimethylsilyl (TBDMS) Group: A more successful approach involves the use of the tert-butyldimethylsilyl (TBDMS) protecting group. This group is readily introduced onto the hydroxyl function of a precursor like methyl 3-hydroxy-4-nitrobenzoate using TBDMSCl. The silyl-protected compound can then undergo nitro group reduction followed by the standard KSCN/Br₂ cyclization. A key advantage of the TBDMS group is its lability, which allows for its easy removal during the aqueous work-up and isolation process, often by treatment with a saturated aqueous solution of sodium bicarbonate. nih.gov This strategy provides a clean route to the desired 4-hydroxybenzothiazole derivative. nih.gov

Derivatization Strategies for 2-Aminobenzo[d]thiazol-4-ol

The 2-aminobenzo[d]thiazol-4-ol scaffold offers multiple sites for further chemical modification, enabling the creation of diverse compound libraries. The primary sites for derivatization are the exocyclic amino group at position 2 and the hydroxyl group at position 4.

Post-Synthetic Modifications at the Amino Group (e.g., Acylation, Hydrazone Formation)

The 2-amino group is highly reactive and can be readily functionalized. nih.gov

Acylation: This is a common transformation to produce N-acyl-2-aminobenzothiazoles.

Using Acylating Agents: Acylation can be achieved using standard acylating agents like acid anhydrides or acyl chlorides. For example, chloroacetyl chloride has been used to acylate 2-aminobenzothiazoles in glacial acetic acid. researchgate.net Acetic anhydride (B1165640) in the presence of pyridine (B92270) is another effective method. nih.gov

Direct Acylation with Carboxylic Acids: An alternative, greener approach involves the direct use of acetic acid as both the acetylating agent and the solvent, avoiding moisture-sensitive reagents like acetyl chloride. umpr.ac.id

Oxidative Amidation: A facile method for N-acylation involves the N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation of aldehydes with 2-aminobenzothiazoles. rsc.org

Table 1: Examples of Acylation Reactions on 2-Aminobenzothiazoles
Acylating AgentCatalyst/SolventProduct TypeReference
Acetic AcidAcetic Acid (solvent)N-acetyl-2-aminobenzothiazole umpr.ac.id
Chloroacetyl chlorideGlacial Acetic AcidN-(2-chloroacetyl)-2-aminobenzothiazole researchgate.net
Various AldehydesNHC catalyst, Cs2CO3, CH2Cl2N-acyl-2-aminobenzothiazoles rsc.org
Acetic AnhydridePyridineN-acetyl-2-aminobenzothiazole nih.gov

Hydrazone Formation: Hydrazones are typically formed by the reaction of a hydrazine (B178648) with an aldehyde or ketone. wikipedia.org To form a hydrazone at the 2-position of the benzothiazole, the 2-amino group must first be converted into a 2-hydrazino group. This can be accomplished via an exchange amination reaction. Treating a 2-aminobenzothiazole (B30445) with a mixture of hydrazine and hydrazine hydrochloride in a high-boiling solvent like ethylene (B1197577) glycol at elevated temperatures (130-140 °C) yields the corresponding 2-hydrazinobenzothiazole (B1674376) in excellent yields. tandfonline.comgoogle.com This 2-hydrazino intermediate can then be condensed with various aldehydes or ketones to furnish the desired hydrazone derivatives. nih.govnih.gov

Functionalization at the Hydroxyl Group (e.g., O-alkylation)

The hydroxyl group at position 4 can be functionalized, most commonly through O-alkylation, to introduce an ether linkage. This reaction is typically performed by treating the phenol (B47542) with an alkyl halide in the presence of a base. The regioselectivity of this reaction is important, especially given the presence of the nucleophilic amino group.

Ring-Substituent Manipulations for Analog Generation

The generation of analogs from the core 2-aminobenzothiazole structure is crucial for developing extensive compound libraries for structure-activity relationship (SAR) studies. The benzene portion of the benzothiazole ring can be functionalized to introduce a variety of substituents, thereby modulating the molecule's physicochemical and pharmacological properties.

One common approach involves the acylation of ring-substituted 2-aminobenzothiazoles. Subsequent chemical transformations, such as hydrazinolysis, thioetherification with carbon disulfide, and oxidation, can lead to the synthesis of complex derivatives like bis-sulfoxides containing acylhydrazone and benzothiazole moieties. nih.gov Another significant transformation is the three-component domino reaction involving in situ generated ring-substituted 2-aminobenzothiazoles from diaminodiaryl disulfides. This sequence includes diacylation, oxidative S-cyanation using copper cyanide (CuCN), cyclization, and an intermolecular acyl group migration to the exocyclic nitrogen atom, yielding highly functionalized products. nih.gov

Furthermore, the synthesis of hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives demonstrates the manipulation of substituents for creating new building blocks. nih.gov In these syntheses, protecting groups like the tert-butyldimethylsilyl (TBDMS) group are employed to shield the hydroxyl functionality during the benzothiazole ring formation, which is achieved by reacting aminobenzoates with potassium thiocyanate (KSCN) and bromine in acetic acid. nih.gov The TBDMS group can be selectively removed during the workup, providing access to the desired hydroxy-substituted analogs. nih.gov

Table 1: Examples of Ring-Substituent Manipulations and Starting Materials

Starting Material Class Reagents/Conditions Resulting Structure/Modification
Diaminodiaryl disulfides 1. Diacylation2. CuCN (Oxidative S-cyanation)3. Cyclization/Acyl Migration Ring-substituted N-acylated 2-aminobenzothiazoles
Hydroxy-substituted aminobenzoates 1. TBDMSCl (Protection)2. KSCN, Br2, CH3COOH (Cyclization)3. Deprotection (e.g., aq. NH3) Hydroxy-substituted 2-aminobenzothiazole carboxylates

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced methodologies for the efficient construction and derivatization of the 2-aminobenzothiazole scaffold. These techniques, including catalyst-mediated synthesis, multicomponent reactions, and solid-phase synthesis, provide powerful tools for creating molecular diversity.

Transition metal catalysis provides efficient and atom-economical pathways to 2-aminobenzothiazole derivatives, often in one-pot procedures. nih.govmdpi.com These methods frequently utilize N-arylthioureas as precursors for intramolecular cyclization.

Ruthenium Catalysis: Ruthenium(III) chloride (RuCl₃) has been shown to effectively catalyze the intramolecular oxidative C-S coupling of N-arylthioureas to produce substituted 2-aminobenzothiazoles in yields up to 91%. nih.gov This reaction demonstrates higher reactivity with electron-rich substrates compared to their electron-deficient counterparts. nih.gov

Copper Catalysis: Copper catalysts are also widely employed. For instance, the reaction of 2-haloanilines with dithiocarbamates can proceed in the presence of copper catalysts, with copper(II) oxide (CuO) being particularly effective for 2-bromoaniline (B46623) substrates. nih.gov Another approach involves a Ullmann-type reaction between 2-iodoanilines and sodium dithiocarbamates, where a combination of copper(II) acetate (B1210297) (Cu(OAc)₂), cesium carbonate (Cs₂CO₃), and DMF at 120 °C affords 2-aminobenzothiazoles in yields reaching 97%. nih.gov

Nickel Catalysis: Nickel(II) catalysts have also been utilized for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Table 2: Catalyst-Mediated Synthesis of 2-Aminobenzothiazole Derivatives

Catalyst System Substrates Key Features
RuCl3 N-arylthioureas Intramolecular oxidative coupling; higher reactivity with electron-rich substrates. nih.gov
CuO 2-bromoanilines, dithiocarbamates Intermolecular one-pot reaction. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product containing structural elements from all starting materials. researchgate.netnih.gov The 2-aminobenzothiazole scaffold is a versatile building block in MCRs due to its nucleophilic character. researchgate.netresearchgate.net

One notable example is the three-component reaction of a 2-aminobenzothiazole derivative, indole-3-carbaldehyde, and an aryl isonitrile. nih.govmdpi.com This reaction, when catalyzed by phosphorus pentoxide on a silica (B1680970) support (P₂O₅/SiO₂), yields 3-aminoimidazo[2,1-b] researchgate.netnih.govbenzothiazoles. nih.gov The catalyst also acts as a strong dehydrating agent, facilitating the reaction. nih.govnih.gov

Another MCR involves the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation, using scandium(III) triflate (Sc(OTf)₃) as a catalyst. nih.gov This process proceeds through a tandem sequence of Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization to generate complex heterocyclic systems. nih.gov Furthermore, three-component reactions catalyzed by p-toluenesulfonic acid (p-TSA) have been used to synthesize quinazoline (B50416) derivatives of 2-aminobenzothiazole under mild conditions. nih.gov

Table 3: Multicomponent Reactions Involving 2-Aminobenzothiazole

Components Catalyst/Conditions Resulting Heterocyclic System
2-Aminobenzothiazole, Indole-3-carbaldehyde, Aryl isonitriles P2O5/SiO2 3-Aminoimidazo[2,1-b] researchgate.netnih.govbenzothiazole nih.govmdpi.comnih.gov
2-Aminobenzothiazole, Aromatic aldehydes, 1,3-Diketones Sc(OTf)3, Microwave irradiation Fused pyrimidine (B1678525) derivatives nih.gov

Solid-phase synthesis is a powerful technique for the high-throughput generation of compound libraries, which is essential for modern drug discovery. nih.gov A traceless solid-supported protocol has been developed for the synthesis of 2-aminobenzothiazoles. nih.govnih.gov

The general strategy begins with a resin-bound acyl-isothiocyanate. nih.gov This is treated with a diverse range of anilines to form N-acyl, N'-phenyl-thiourea intermediates on the solid support. Subsequent cyclization of these thioureas generates the 2-aminobenzothiazole scaffold, which remains attached to the resin. nih.govnih.gov This allows for further chemical modifications and purifications to be carried out easily by simple filtration and washing steps. The final products are then cleaved from the resin, typically using hydrazine, to release the desired 2-aminobenzothiazole derivatives into solution. nih.govnih.gov This methodology facilitates the rapid construction of focused libraries of these valuable heterocyclic compounds. nih.gov

Table 4: General Steps in Solid-Phase Synthesis of 2-Aminobenzothiazoles

Step Description Key Reagent/Intermediate
1 Preparation of Resin-Bound Precursor Resin-bound acyl-isothiocyanate nih.gov
2 Formation of Thiourea Intermediate Addition of various anilines nih.gov
3 Cyclization Intramolecular reaction to form the 2-aminobenzothiazole scaffold on-resin nih.govnih.gov
4 (Optional) Further Derivatization Modification of the scaffold while still attached to the solid support

Chemical Reactivity and Mechanistic Investigations of 2 Aminobenzo D Thiazol 4 Ol Hydrobromide

Intrinsic Reactivity of the Benzothiazole (B30560) Heterocycle

The benzothiazole ring system, a fusion of benzene (B151609) and a thiazole (B1198619) ring, is an aromatic and electron-rich heterocycle. acs.orgnih.gov This electron-rich nature is due to the presence of lone pairs of electrons on the nitrogen and sulfur atoms, which contribute to the π-electron system of the fused rings. The thiazole portion of the molecule is generally electron-withdrawing. ontosight.ai

The reactivity of the benzothiazole core is characterized by its susceptibility to both electrophilic and nucleophilic attack, with the site of reaction being highly dependent on the nature of the substituents present on the ring. The endocyclic nitrogen and sulfur atoms are key to its reactivity, influencing the electron density distribution across the bicyclic structure. nih.gov Theoretical studies on benzothiazole derivatives have shown that the N3 nitrogen atom is typically the most nucleophilic site in the molecule. ccsenet.org In electrophilic substitution reactions, the benzene portion of the benzothiazole ring is generally the site of attack. The specific position of substitution is directed by the existing substituents on the benzene ring. rsc.org

Role of the Amino and Hydroxyl Moieties in Reactive Pathways

The presence of both a 2-amino group and a 4-hydroxyl group significantly influences the reactivity of the benzothiazole ring in 2-aminobenzo[d]thiazol-4-ol. Both of these groups are electron-donating through resonance, thereby increasing the electron density of the aromatic system and activating it towards electrophilic substitution.

The 2-amino group is a particularly reactive site. nih.gov It can act as a nucleophile, participating in a wide range of reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. nih.govnih.gov The exocyclic amino group is often the initial site of protonation in acidic media. acs.org However, the possibility of prototropic tautomerism exists, where the proton can reside on the endocyclic nitrogen, influencing the subsequent reactivity. acs.org The amino group's ability to be easily functionalized makes 2-aminobenzothiazole (B30445) derivatives versatile building blocks in the synthesis of more complex heterocyclic systems. nih.gov

The 4-hydroxyl group , being another electron-donating group, further enhances the nucleophilicity of the benzene portion of the ring. It directs electrophilic attack primarily to the ortho and para positions relative to itself. In the case of 2-aminobenzo[d]thiazol-4-ol, this would be the 5- and 7-positions. The hydroxyl group can also participate in reactions such as etherification. The interplay between the amino and hydroxyl groups can lead to selective derivatization, for instance, selective reaction at the hydroxyl group in the presence of an unprotected amino group has been demonstrated in related compounds. nih.govacs.org

The hydrobromide salt form of the compound indicates that one of the basic centers, most likely the 2-amino group or the endocyclic nitrogen, is protonated. acs.org This protonation can affect the compound's solubility and its reactivity in subsequent chemical transformations by altering the electron density and nucleophilicity of the molecule.

Exploration of Electron Transfer and Nucleophilic/Electrophilic Processes

The electron-rich nature of the 2-aminobenzo[d]thiazol-4-ol system facilitates its participation in electron transfer processes. The amino and hydroxyl substituents enhance this capability. The molecule can act as an electron donor in the formation of charge-transfer complexes.

Nucleophilic Reactivity: The primary nucleophilic centers in 2-aminobenzo[d]thiazol-4-ol are the exocyclic amino group and the endocyclic nitrogen atom. The amino group can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. cu.edu.eg This reactivity is fundamental to many of the derivatization reactions of 2-aminobenzothiazoles. nih.gov The hydroxyl group can also act as a nucleophile, particularly in its deprotonated form (phenoxide).

Electrophilic Reactivity: While the benzothiazole ring itself is electron-rich, the presence of the amino and hydroxyl groups makes the benzene part of the molecule particularly susceptible to electrophilic attack. Reactions such as halogenation, nitration, and sulfonation would be expected to occur on the benzene ring, with the position of substitution directed by the activating amino and hydroxyl groups. rsc.org For instance, bromination of aminobenzothiazoles has been shown to occur on the benzene ring. rsc.org

A summary of expected reactive sites is presented in the table below.

Reactive SiteType of ReactivityPotential Reactions
2-Amino GroupNucleophilicAcylation, Alkylation, Schiff base formation, Cyclization
4-Hydroxyl GroupNucleophilicEtherification, Esterification
Benzene RingNucleophilic (activated)Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Endocyclic NitrogenNucleophilicProtonation, Alkylation (less common than exocyclic amino)

Mechanistic Studies of Ring Formation and Transformation Reactions

2-Aminobenzothiazole derivatives are pivotal intermediates in the synthesis of fused heterocyclic systems. The presence of the amino group ortho to the endocyclic nitrogen provides a reactive site for annulation reactions, where a new ring is fused onto the existing benzothiazole structure. nih.gov

Ring Formation Reactions: The synthesis of the 2-aminobenzothiazole ring itself often involves the cyclization of substituted anilines with a source of thiocyanate (B1210189), followed by oxidation. For hydroxy-substituted derivatives, protecting groups for the hydroxyl moiety are sometimes employed during the cyclization step to prevent unwanted side reactions. nih.govacs.org

Ring Transformation Reactions: The benzothiazole ring in 2-aminobenzothiazole derivatives can undergo transformation reactions. For example, some 2-aminobenzothiazoles have been shown to undergo ring expansion to form 1,4-benzothiazines in the presence of specific reagents and catalysts. These transformations often proceed through a cascade of reactions, including nucleophilic ring-opening followed by intramolecular cyclization.

Mechanistic investigations into these reactions often reveal a series of steps involving nucleophilic attack, intermediate formation, and subsequent cyclization or rearrangement. For instance, in multicomponent reactions involving 2-aminobenzothiazole, the proposed mechanisms often start with a Knoevenagel condensation or a similar reaction, followed by nucleophilic addition of the aminobenzothiazole and subsequent intramolecular cyclization. nih.gov

The table below outlines some general mechanistic pathways involving 2-aminobenzothiazole derivatives.

Reaction TypeGeneral MechanismKey Intermediates
Fused Ring Synthesis The 2-amino group acts as a nucleophile, attacking an electrophilic center of a second reactant. This is followed by an intramolecular cyclization involving the endocyclic nitrogen.Schiff bases, Amides
Electrophilic Aromatic Substitution The electron-rich benzene ring attacks an electrophile, forming a sigma complex which is then deprotonated to restore aromaticity.Sigma complex (arenium ion)
Ring Expansion Nucleophilic attack on the benzothiazole ring leads to ring-opening, followed by an intramolecular reaction to form a larger heterocyclic ring.Ring-opened thioether intermediates

Advanced Spectroscopic and Structural Characterization of 2 Aminobenzo D Thiazol 4 Ol Hydrobromide

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic analysis is fundamental to determining the precise chemical structure of a molecule. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information about the connectivity, functional groups, and mass of 2-Aminobenzo[d]thiazol-4-ol hydrobromide.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, the spectra would be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the salt and allow for the observation of exchangeable protons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the amine protons.

Aromatic Protons: The benzothiazole (B30560) ring possesses three aromatic protons. These would likely appear as a complex multiplet system in the range of δ 6.5-7.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets) would depend on their positions relative to the hydroxyl and thiazole (B1198619) moieties.

Amine (NH₂) Protons: In the hydrobromide salt, the 2-amino group is likely protonated to form an ammonium (B1175870) species (-NH₃⁺). These protons would typically appear as a broad singlet at a downfield chemical shift, potentially above δ 8.0 ppm, due to the deshielding effect of the positive charge and hydrogen bonding with the solvent or the bromide counter-ion.

Hydroxyl (OH) Proton: The phenolic hydroxyl proton is also exchangeable and would present as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and hydrogen bonding, but it could be expected in the region of δ 9.0-10.0 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule.

Aromatic and Thiazole Carbons: The seven carbon atoms of the benzothiazole ring system are expected to resonate in the aromatic region, typically between δ 110 and δ 170 ppm. The C-2 carbon, being adjacent to two heteroatoms (N and S) and part of the aminoguanidine-like system, would likely be the most downfield signal, expected around δ 165-170 ppm. The carbon bearing the hydroxyl group (C-4) would also be significantly downfield due to the oxygen's deshielding effect. Other aromatic carbons would appear at various shifts determined by their electronic environment. nih.govmdpi.com

Expected ¹³C NMR Chemical Shift Ranges

Carbon Atom Expected Chemical Shift (δ, ppm) Rationale
C-2 165 - 170 Adjacent to S, N, and exocyclic NH₂
C-4 145 - 155 Attached to the electronegative OH group
C-7a 140 - 150 Bridgehead carbon adjacent to S and C=N
C-3a 125 - 135 Bridgehead carbon

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands.

O-H and N-H Stretching: A very broad and strong absorption band would be expected in the region of 3400-2800 cm⁻¹, which is characteristic of the O-H stretch of a phenol (B47542) and the N-H stretches of a protonated amine (NH₃⁺), all involved in extensive hydrogen bonding.

C=N Stretching: The stretching vibration of the endocyclic C=N bond within the thiazole ring is anticipated to appear as a medium to strong band in the 1640-1580 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp, medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ would correspond to the C=C stretching vibrations within the benzene (B151609) ring.

C-O Stretching: The phenolic C-O stretching vibration should produce a strong band in the 1260-1180 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations ("wags") in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenol) Stretch, H-bonded 3400 - 3200 (within broad N-H) Broad, Strong
N-H (Ammonium) Stretch, H-bonded 3200 - 2800 Broad, Strong
C-H (Aromatic) Stretch 3100 - 3000 Medium
C=N (Thiazole) Stretch 1640 - 1580 Medium-Strong
C=C (Aromatic) Stretch 1600 - 1450 Medium, Sharp

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For the hydrobromide salt, techniques like Electrospray Ionization (ESI) would be used.

Molecular Ion: In positive-ion mode ESI-MS, the analysis would detect the protonated free base, [M+H]⁺. The free base (C₇H₆N₂OS) has a molecular weight of 166.20 g/mol . chemscene.com Therefore, the molecular ion peak would be observed at an m/z of approximately 167.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (e.g., C₇H₇N₂OS⁺ for the protonated molecule).

Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 167 ion would reveal characteristic fragmentation patterns. Key fragmentation pathways for aminobenzothiazoles often involve cleavage of the thiazole ring. semanticscholar.org Expected fragmentations could include the loss of small neutral molecules such as HCN or CO. The presence of the hydroxyl group may lead to the loss of a water molecule under certain conditions. libretexts.org

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise bond lengths, bond angles, and details of intermolecular interactions.

Although a specific crystal structure for this compound has not been reported, analysis of related 2-aminobenzothiazole (B30445) and aminothiazole salts allows for a predictive description. researchgate.netmdpi.com A single-crystal X-ray diffraction study would confirm the molecular connectivity and identify the site of protonation. It is anticipated that the endocyclic nitrogen atom of the thiazole ring would be the primary site of protonation by hydrobromic acid, a common feature in aminothiazole salts. researchgate.net This would result in a positive charge delocalized across the N-C-N system of the 2-aminothiazole (B372263) core. The analysis would also yield precise measurements of all bond lengths and angles, confirming the planarity of the benzothiazole ring system.

The solid-state structure of the hydrobromide salt would be heavily influenced by a network of strong intermolecular interactions, primarily hydrogen bonds involving the ammonium group, the hydroxyl group, and the bromide anion.

Hydrogen Bonding: The protonated amine (-NH₃⁺) and the phenolic hydroxyl group (-OH) are excellent hydrogen bond donors. The bromide anion (Br⁻) is a strong hydrogen bond acceptor. Therefore, a robust network of N-H···Br and O-H···Br hydrogen bonds is expected to be a dominant feature of the crystal packing, linking the cations and anions into extended chains, sheets, or a three-dimensional framework. nih.gov

Elemental Compositional Analysis

The elemental composition of this compound (C₇H₇BrN₂OS) is a fundamental characteristic that confirms the empirical formula of the synthesized compound. This analysis is crucial for verifying the purity and stoichiometry of the molecule. The determination of the mass percentages of its constituent elements—Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), Oxygen (O), and Sulfur (S)—is typically achieved through techniques such as combustion analysis.

In a typical procedure for elemental analysis, a sample of the compound is combusted in an excess of oxygen, which converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides. The amounts of these combustion products are precisely measured to determine the percentage of C, H, and N in the original sample. Sulfur is often determined by converting it to sulfur dioxide, and oxygen is usually determined by difference. Halogens like bromine are analyzed through methods such as titration or ion chromatography after combustion.

The comparison between the theoretically calculated elemental composition and the experimentally determined values provides a stringent test of the sample's identity and purity. For this compound, the theoretical percentages are derived from its molecular formula and the atomic weights of its constituent atoms.

Below is a detailed breakdown of the theoretical elemental composition of the compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage Composition (%)
CarbonC12.011784.07734.02
HydrogenH1.00877.0562.86
BromineBr79.904179.90432.34
NitrogenN14.007228.01411.34
OxygenO15.999115.9996.47
SulfurS32.065132.06512.97
Total 247.115 100.00

Research findings for similar benzothiazole derivatives consistently report elemental analysis data where the experimentally found percentages for C, H, N, and S are in close agreement (typically within ±0.4%) with the calculated theoretical values, thereby confirming the proposed chemical structures. researchgate.net While specific experimental data for the hydrobromide salt of 2-Aminobenzo[d]thiazol-4-ol is not detailed in widely available literature, the established analytical methods provide a high degree of confidence in verifying its elemental makeup based on the theoretical values presented.

Theoretical and Computational Chemistry Studies of 2 Aminobenzo D Thiazol 4 Ol Hydrobromide

Molecular Modeling and Docking Simulations

Molecular modeling and docking are indispensable computational techniques in modern drug discovery. ijprajournal.com They allow for the prediction of how a ligand, such as 2-Aminobenzo[d]thiazol-4-ol hydrobromide, might interact with a biological target, typically a protein or enzyme. ijprajournal.comresearchgate.net This information is crucial for designing new therapeutic agents and understanding their mechanism of action.

Molecular docking studies on derivatives of the 2-aminobenzothiazole (B30445) scaffold have been conducted to predict their binding affinities and interaction patterns with various biological targets. For instance, novel 2-aminobenzothiazole compounds have been docked into the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme, a key target in cancer therapy. nih.govacs.org These simulations help in identifying potential interactions and guiding the synthesis of more potent inhibitors. nih.govacs.org

Similarly, docking studies of benzo[d]thiazol-2-amine derivatives with the Human Epidermal growth factor receptor (HER) enzyme and DNA have been performed to understand their potential as anticancer agents. nih.gov These studies analyze binding energies and interaction types, such as hydrogen bonding and hydrophobic interactions, to predict the most favorable binding modes. nih.gov The insights gained from such simulations are instrumental in the rational design of new drug candidates. ijprajournal.com

Table 1: Representative Ligand-Receptor Interactions for 2-Aminobenzothiazole Derivatives

Target Protein/EnzymeKey Interacting Residues (Example)Type of InteractionReference
PI3KγVal882, Glu880, Tyr867, Asp964Hydrogen bonds, hydrophobic interactions nih.gov
HER EnzymeNot specifiedHydrogen bonds, hydrophobic interactions nih.gov
Alanine RacemaseNot specifiedPolar and non-polar interactions semanticscholar.org

Note: This table is illustrative and based on studies of derivatives of the 2-aminobenzothiazole scaffold.

The 2-aminobenzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. iajesm.inijprajournal.com This makes it an excellent starting point for the design of virtual libraries of compounds for computational screening. iajesm.in By systematically modifying the core scaffold with different functional groups, vast libraries of virtual compounds can be generated and screened against specific therapeutic targets using high-throughput docking. nih.gov This approach accelerates the identification of potential lead compounds for further development. iajesm.in

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and energetic properties of molecules. researchgate.net These methods are essential for predicting molecular geometry, reaction mechanisms, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. mdpi.comresearchgate.net DFT calculations have been employed to investigate the optimized geometry, geometrical parameters, and vibrational spectra of benzothiazole (B30560) derivatives. mdpi.comresearchgate.net These studies provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. mdpi.com Furthermore, DFT is used to calculate properties like polarizability and hyperpolarizability, which are important for understanding the molecule's response to an external electric field. mdpi.comresearchgate.net

Table 2: Calculated Geometrical Parameters for a Benzothiazole Derivative (Illustrative)

ParameterBond/AngleCalculated ValueReference
Bond LengthC-S1.76 Å mdpi.com
Bond LengthC-N1.32 Å mdpi.com
Bond AngleC-S-C91.2° mdpi.com
Dihedral AngleC-C-N-C179.9° mdpi.com

Note: The values in this table are for a representative benzothiazole derivative and are intended for illustrative purposes.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used for high-accuracy calculations. While computationally more demanding than DFT, they are valuable for exploring the potential energy surface of a molecule and performing conformational analysis. mdpi.com For flexible molecules, identifying the lowest energy conformers is crucial for understanding their biological activity. mdpi.com Conformational analysis of benzothiazole derivatives has been carried out by varying dihedral angles to identify stable conformations. mdpi.com

Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals

The analysis of the molecular electrostatic potential (MESP) and frontier molecular orbitals (FMOs) provides key information about the reactivity and interaction sites of a molecule. mdpi.comresearchgate.net

The MESP map is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (electronegative potential) and electron-poor (electropositive potential). This allows for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net The computed energies of HOMO and LUMO can indicate that charge transfer occurs within the compound. mdpi.com

Table 3: Frontier Molecular Orbital Energies for a Benzothiazole Derivative (Illustrative)

Molecular OrbitalEnergy (eV)SignificanceReference
HOMO-6.2Electron-donating ability researchgate.net
LUMO-1.8Electron-accepting ability researchgate.net
HOMO-LUMO Gap4.4Chemical reactivity and stability researchgate.net

Note: These values are illustrative and derived from studies on benzothiazole derivatives.

Simulation of Intramolecular and Intermolecular Interaction Networks (e.g., Hydrogen Bonding)

Detailed theoretical and computational studies specifically simulating the intramolecular and intermolecular interaction networks of this compound are not extensively available in the reviewed scientific literature. However, analysis of the molecular structure allows for the prediction of potential hydrogen bonding patterns, which are crucial for understanding its crystal packing and interactions in a biological context.

The molecule possesses several functional groups capable of participating in hydrogen bonds: the amino group (-NH2), the hydroxyl group (-OH), the thiazole (B1198619) nitrogen atom, and the bromide anion (Br-). These groups can act as both hydrogen bond donors and acceptors.

Potential Intramolecular Interactions:

An intramolecular hydrogen bond could potentially form between the hydroxyl group at position 4 and the nitrogen atom of the thiazole ring. The feasibility of this interaction would depend on the rotational conformation of the hydroxyl group and the resulting bond angles and distances, which would require computational modeling to confirm.

Potential Intermolecular Interactions:

Intermolecularly, a complex network of hydrogen bonds is expected. The protonated amino group and the hydroxyl group are strong hydrogen bond donors. The bromide anion is a primary hydrogen bond acceptor. The thiazole nitrogen and the oxygen of the hydroxyl group can also act as hydrogen bond acceptors.

A study on related N,4-diheteroaryl 2-aminothiazole (B372263) mono-hydrobromide salts revealed that the secondary amino group commonly forms a hydrogen bond with the bromide anion. d-nb.info Similar interactions are highly probable in the crystal structure of this compound. Furthermore, short contacts between the sulfur atom of the thiazole ring and the bromide anion, indicative of chalcogen bonding, have been observed in similar structures and could also be present. d-nb.info

Computational studies on 2-aminobenzothiazole derivatives, while not specific to the hydrobromide salt, have utilized methods like Density Functional Theory (DFT) to analyze molecular structures and electronic properties. mdpi.com Hirshfeld surface analysis is another computational tool employed to describe intermolecular interactions on a crystal surface, identifying key contacts. researchgate.net For instance, in the parent compound 2-aminobenzothiazole, H···H, C···H, and S···H contacts were found to be significant for crystal stabilization. researchgate.net Molecular docking studies on related benzothiazole derivatives also highlight the importance of hydrogen bonding in their interaction with biological targets. semanticscholar.orgnih.gov

While specific simulated data for this compound is not available, the following table outlines the expected primary hydrogen bond interactions based on its structural features and findings from related compounds.

Donor GroupAtomAcceptor GroupAtomType of Interaction
Amino (-NH3+)HBromideBrIntermolecular
Hydroxyl (-OH)HBromideBrIntermolecular
Hydroxyl (-OH)HThiazole NitrogenNIntermolecular
Amino (-NH3+)HHydroxyl OxygenOIntermolecular
Hydroxyl (-OH)HAmino NitrogenNIntermolecular

Further computational research, employing techniques such as DFT calculations, molecular dynamics simulations, and quantum theory of atoms in molecules (QTAIM) analysis, would be necessary to provide a detailed and quantitative understanding of the intricate network of intramolecular and intermolecular interactions within this compound.

Structure Activity Relationship Sar Studies in the Context of 2 Aminobenzo D Thiazol 4 Ol Hydrobromide

Elucidating Structural Determinants for Modulating Chemical and Biological Activities

The chemical and biological activities of 2-Aminobenzo[d]thiazol-4-ol hydrobromide are dictated by several key structural components. The core of the molecule is the bicyclic 2-aminobenzothiazole (B30445) system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This planar, aromatic system provides a rigid scaffold that is crucial for orienting other functional groups for optimal interaction with biological macromolecules.

The primary determinants of its activity are:

The Benzothiazole (B30560) Core: This fused heterocyclic system is electron-rich and capable of participating in π-π stacking interactions with aromatic residues in protein binding sites. nih.gov The presence of sulfur and nitrogen heteroatoms provides sites for hydrogen bonding and potential coordination with metal ions. nih.gov

The 4-Hydroxyl Group: The hydroxyl group on the benzene ring at the C4 position is a key determinant of both reactivity and biological interaction. As a hydrogen bond donor and acceptor, it can significantly influence the molecule's binding affinity and selectivity. Its position is crucial, as it affects the electronic properties of the entire ring system.

The Hydrobromide Salt: The formation of a hydrobromide salt enhances the compound's solubility in aqueous media, which is a critical factor for its handling and availability in biological assays.

Research on related 2-aminobenzothiazole derivatives has consistently shown that the integrity of this core scaffold is vital for activity. For instance, replacing the 2-aminobenzothiazole moiety with a 2-aminothiazole (B372263) motif was found to severely impair the antiproliferative activity in one study, highlighting the crucial role of the fused benzene ring. nih.gov

Impact of Substituent Effects on Reactivity and Potency against Research Targets

The introduction of substituents onto the 2-aminobenzothiazole scaffold is a primary strategy for modulating potency, selectivity, and pharmacokinetic properties. The effects of these substituents are highly dependent on their nature (electron-donating or electron-withdrawing) and their position on the ring.

Substitutions on the Benzene Ring: Studies on various 2-aminobenzothiazole derivatives have shown that substitutions at the C6 position are particularly beneficial for certain biological activities. nih.govresearchgate.net For example, in the development of anticonvulsant agents, a methyl group at the C6 position of a 2-aminobenzothiazole derivative resulted in a highly potent compound. nih.gov Conversely, introducing a nitro or ethoxyl group at the C6 position of another derivative was found to decrease its EGFR inhibition activity. nih.gov The rank order of cytotoxicity for substituents on the benzothiazole scaffold in one series was found to be OEt > H > Me > NO₂. nih.gov

Modifications of the 2-Amino Group: The exocyclic amino group can be functionalized to explore new interactions with target proteins. However, modifications at this position can be detrimental. N-alkylation or N-acetylation of the 2-amino group in a series of inhibitors for Pseudomonas aeruginosa virulence phenotypes resulted in a loss of activity, suggesting that an unsubstituted primary amine is crucial for the hydrogen bond donor-acceptor-donor motif required for binding. nih.gov

The following table summarizes the observed effects of various substituents on the activity of the 2-aminobenzothiazole scaffold based on findings from related compounds.

Position of SubstitutionSubstituent TypeObserved Effect on Biological ActivityReference Compound Class
C6Methyl (CH₃)Increased anticonvulsant activityPyrazolin derivatives nih.gov
C6Nitro (NO₂)Decreased EGFR inhibitionQuinazoline (B50416) derivatives nih.gov
C6Ethoxy (OCH₂CH₃)Decreased EGFR inhibitionQuinazoline derivatives nih.gov
C2-AminoMethyl, AcetylLoss of inhibitory activityVirulence inhibitors nih.gov
Phenyl Ring (attached)Para-substituentsBeneficial for Aurora B inhibitionUrea derivatives nih.gov

Positional Isomerism and Stereochemical Influence on Molecular Recognition

Positional isomerism plays a critical role in determining the biological activity of substituted benzothiazoles. The specific placement of the hydroxyl group at the C4 position in 2-Aminobenzo[d]thiazol-4-ol is a defining feature that distinguishes it from other isomers (e.g., 5-ol, 6-ol, or 7-ol). This positioning directly influences the molecule's three-dimensional shape, electronic distribution, and its capacity for intermolecular interactions.

A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers demonstrated that simply changing the position of a nitro group (ortho, meta, or para) on an attached phenyl ring led to different crystal packing and non-covalent interactions. mdpi.com The ortho-substituted isomer, for example, exhibited a more distorted geometry due to steric hindrance. mdpi.com By analogy, moving the hydroxyl group from the C4 position to other positions on the benzothiazole ring would similarly alter the molecule's geometry and its hydrogen bonding patterns. This would, in turn, affect how the molecule fits into and interacts with a specific biological target, likely leading to significant differences in activity and selectivity.

For 2-Aminobenzo[d]thiazol-4-ol, the C4-OH group and the C2-NH₂ group are in proximity, which can lead to the formation of intramolecular hydrogen bonds. This can influence the molecule's conformation, locking it into a specific shape that may be more or less favorable for binding to a target. Shifting the hydroxyl group to the C6 position, for instance, would place it further from the 2-amino group, precluding such intramolecular interactions and allowing for a different conformational profile and intermolecular bonding capacity.

Stereochemistry, while not intrinsically present in the planar 2-Aminobenzo[d]thiazol-4-ol core, becomes highly relevant when chiral centers are introduced through substitution. If a substituent with a stereocenter is added, the resulting enantiomers or diastereomers will interact differently with chiral biological targets like enzymes and receptors, often leading to one stereoisomer being significantly more active than the others.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 2-aminobenzothiazole derivatives, 3D-QSAR studies have been successfully employed to build predictive models that can guide the design of new, more potent analogs. nih.gov

These models are developed by:

Generating a Dataset: A series of 2-aminobenzothiazole analogs with experimentally determined biological activities is compiled.

Calculating Molecular Descriptors: For each molecule, various physicochemical, electronic, and spatial descriptors are calculated. These can include parameters like logP (lipophilicity), molecular weight, dipole moment, and 3D fields representing steric and electrostatic properties.

Model Building: Statistical methods are used to create a mathematical equation that links the descriptors (the independent variables) to the biological activity (the dependent variable).

A 3D-QSAR study on anticonvulsant aminobenzothiazole derivatives yielded a statistically reliable model with good predictive power (r² = 0.9220, q² = 0.8144). nih.gov Such models provide visual representations, often as contour maps, that show which regions around the molecular scaffold should be modified to enhance activity. For example, a map might indicate that a bulky, electropositive group is favored in one area, while a small, electronegative group is preferred in another.

In another QSAR study on benzothiazoles, descriptors related to the 3D distribution of atomic mass and polarizability were found to be important for antiproliferative activity. mdpi.com These findings indicate that not just the presence of certain groups, but their spatial arrangement and electronic character are critical for the desired biological effect.

The table below illustrates a hypothetical summary of key descriptor types used in QSAR models for benzothiazole derivatives.

Descriptor ClassSpecific Descriptor ExampleInformation ProvidedRelevance to Activity Prediction
3D-MoRSEMor30m3D distribution of atomic massCorrelates molecular shape and mass distribution with binding affinity. mdpi.com
BCUTBEHv6Weighted by atomic van der Waals volumesRelates molecular size and branching to cytotoxicity. mdpi.com
PHASESteric/Electrostatic Fields3D fields around the moleculeIdentifies favorable and unfavorable regions for steric bulk and charge. nih.gov
PhysicochemicalLogPPartition coefficientPredicts membrane permeability and overall bioavailability.

Bioisosteric Replacements within the 2-Aminobenzo[d]thiazole Core

Bioisosteric replacement is a strategy used to swap one atom or group of atoms in a molecule for another with similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comresearchgate.net The 2-aminobenzothiazole scaffold is itself considered a bioisostere for other structures like aniline (B41778), 2-aminothiazole, and 2-aminobenzimidazole. nih.gov

Several bioisosteric modifications can be considered for 2-Aminobenzo[d]thiazol-4-ol:

Heteroatom Replacement in the Thiazole Ring: The sulfur atom in the thiazole ring can be replaced with other heteroatoms. Replacing it with an oxygen atom would yield a 2-aminobenzoxazole (B146116), while replacement with a nitrogen atom (NH) would result in a 2-aminobenzimidazole. These changes significantly alter the ring's electronics, geometry, and hydrogen-bonding capacity. In one study, a series of 2-aminobenzothiazoles showed improved inhibitory activity against Aurora B kinase compared to their corresponding 2-aminobenzoxazole analogues, demonstrating that such a switch can have a profound impact on potency. nih.gov

Replacement of the 4-Hydroxyl Group: The hydroxyl group can be replaced by other groups that can also act as hydrogen bond donors or acceptors. A common bioisostere for a hydroxyl group is an amino group (NH₂) or a thiol group (SH). Replacing it with a fluorine atom is another strategy, as fluorine can sometimes act as a weak hydrogen bond acceptor. cambridgemedchemconsulting.com

Whole Scaffold Replacement: In a broader approach known as scaffold hopping, the entire 2-aminobenzothiazole core could be replaced by a different heterocyclic system that presents key functional groups in a similar spatial orientation. For example, an isosteric replacement of a central phenyl ring with a benzothiazole scaffold led to the development of potent dual BRAFV600E and CRAF inhibitors. nih.gov

The following table presents potential bioisosteric replacements for different parts of the this compound structure.

Original Group/AtomPotential Bioisosteric ReplacementRationale for Replacement
Thiazole Sulfur (S)Oxygen (O)To form a benzoxazole (B165842) core, altering electronics and H-bonding. nih.gov
Thiazole Sulfur (S)Nitrogen (NH)To form a benzimidazole (B57391) core, introducing an H-bond donor. nih.gov
4-Hydroxyl (-OH)Amino (-NH₂)Maintain H-bond donor capability, alter basicity. cambridgemedchemconsulting.com
4-Hydroxyl (-OH)Thiol (-SH)Alter H-bonding character and acidity.
Benzene RingPyridine (B92270) RingIntroduce a nitrogen atom to modulate solubility and H-bonding.
2-Amino Group (-NH₂)Guanidine GroupIncrease basicity and H-bonding potential.

Role As a Versatile Chemical Scaffold and Precursor in Chemical Research

Building Block for Novel Complex Heterocyclic Architectures

The inherent reactivity of the 2-aminobenzothiazole (B30445) nucleus allows it to serve as a foundational component for the construction of more elaborate, multi-ring heterocyclic systems. The endocyclic nitrogen atom and the exocyclic amino group are key reaction sites for annulation strategies, leading to the formation of novel fused heterocycles with significant biological and material science applications.

The 2-aminobenzothiazole framework is a common precursor for synthesizing fused heterocyclic systems like imidazo[2,1-b]benzothiazoles and quinazolinones. These structures are of high interest due to their prevalence in pharmacologically active compounds.

Imidazothiazoles: The synthesis of the imidazo[2,1-b]thiazole (B1210989) system often involves the condensation of a 2-aminothiazole (B372263) derivative with a molecule containing a 1,2-difunctionalized unit, such as an α-haloketone. researchgate.net This cyclocondensation reaction efficiently constructs the imidazole (B134444) ring fused to the thiazole (B1198619) core. researchgate.net Modern synthetic approaches, including microwave-assisted and catalyst-free methods, have been developed to improve reaction yields and align with green chemistry principles. researchgate.net For instance, benzo[d]imidazo[2,1-b]thiazoles have been synthesized from 2-aminobenzothiazole scaffolds with yields ranging from 90-96% using microwave irradiation in an aqueous medium. researchgate.net

Quinazolinones: The 2-aminobenzothiazole moiety can be incorporated into quinazolinone structures, which are key scaffolds in the development of anticancer drugs. nih.gov For example, researchers have synthesized a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives to evaluate their antitumor activity. nih.gov The synthesis typically involves coupling the 2-aminobenzothiazole unit with a pre-formed quinazolinone precursor or building the quinazolinone ring onto the aminobenzothiazole scaffold through multi-step reactions. nih.govresearchgate.net One approach involves reacting 2-aminobenzoic acid with formamide (B127407) to create the basic quinazolinone ring, which can then be further functionalized and coupled. nih.govresearchgate.net

Table 1: Examples of Fused-Ring Systems Synthesized from 2-Aminobenzothiazole Derivatives
Fused SystemSynthetic MethodKey ReagentsReference
Benzo[d]imidazo[2,1-b]thiazolesMicrowave-assisted cyclization2-Aminobenzothiazole, α-haloketones researchgate.net
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-onesMulti-step synthesis involving coupling6-bromoquinazolin-4(3H)-one, 2-aminobenzothiazole boronic acid derivative nih.gov
Thiazolo[4,5-g]quinazolinesMulti-step synthesis involving intramolecular C-S bond formationAminoquinazolines, Appel salt mdpi.com

The amenability of the 2-aminobenzothiazole scaffold to various chemical modifications makes it an ideal starting point for combinatorial chemistry and the generation of compound libraries. nih.gov By systematically altering substituents at the 2-amino group, the benzene (B151609) ring, and other available positions, chemists can rapidly produce a large number of analogs for high-throughput screening against biological targets. nih.gov

These libraries have been instrumental in the discovery of new therapeutic agents. For instance, a library of 2-aminobenzothiazole derivatives was synthesized and evaluated for its ability to inhibit virulence phenotypes in the bacterium Pseudomonas aeruginosa. nih.gov Another study involved the design of two series of 2-aminobenzothiazole derivatives linked to isothioureas or guanidines to screen for new antidiabetic agents. mdpi.com Similarly, series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives have been created to identify potent anticancer agents that inhibit the ROR1 receptor. nih.gov This strategy allows for a thorough exploration of the structure-activity relationship (SAR), identifying which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity. nih.gov

Table 2: Application of 2-Aminobenzothiazole-Based Compound Libraries
Therapeutic AreaTargetScaffold Modification ApproachReference
Antibacterial (Anti-virulence)Pseudomonas aeruginosa virulenceAnalogs of riluzole (B1680632) with modifications at multiple positions nih.gov
AntidiabeticPPARγDerivatives linked to isothioureas and guanidines mdpi.com
AnticancerReceptor tyrosine kinase-like orphan receptor 1 (ROR1)Bioisosterism and simplification strategy on a lead compound nih.gov
AnticancerALK/PI3K/AKT signaling pathwaySynthesis of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives nih.gov

Scaffold in the Design of Chemical Probes for Biological Systems

Beyond its role in therapeutic drug discovery, the 2-aminobenzothiazole scaffold is valuable for creating chemical probes, which are essential tools for studying biological processes. The inherent fluorescence of some benzothiazole (B30560) derivatives makes them suitable for developing fluorescent probes. nih.gov This property is famously exemplified by firefly luciferin, a benzothiazole-containing molecule responsible for bioluminescence. nih.gov This suggests that compounds derived from 2-Aminobenzo[d]thiazol-4-ol could be engineered to act as sensors or labels for imaging biomolecules, cellular components, or specific enzymatic activities.

Precursor in Multistep Organic Synthesis

In complex, multistep syntheses, 2-Aminobenzo[d]thiazol-4-ol hydrobromide can serve as a crucial starting material or intermediate. The functional groups—the primary amine, the phenol (B47542), and the thiazole ring itself—can be selectively protected, modified, or used to direct subsequent reactions. For example, the 2-amino group can be converted into a wide range of other functional groups or used as a handle for coupling with other molecules. researchgate.net The hydroxyl group at the 4-position offers a site for etherification or esterification, allowing the attachment of side chains to modulate solubility, cell permeability, or target binding. nih.gov The development of synthetic methods to conveniently prepare substituted 2-aminobenzothiazoles, such as those with hydroxyl and carboxylate groups, provides chemists with versatile building blocks that can be strategically employed in the synthesis of novel, complex bioactive compounds. nih.gov

Future Perspectives and Research Challenges for 2 Aminobenzo D Thiazol 4 Ol Hydrobromide

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of 2-aminobenzothiazoles often involves multi-step procedures that may utilize harsh reagents and solvents. A common and established method for creating the benzothiazole (B30560) ring is through the cyclization of aminobenzoates using potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.govacs.org While effective, this pathway presents opportunities for environmental and efficiency improvements.

Future research will likely focus on adapting greener chemical principles to the synthesis of 2-Aminobenzo[d]thiazol-4-ol. This includes the exploration of:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the synthesis of other benzothiazole derivatives, often leading to shorter reaction times and higher yields. nih.gov Applying this technique to the cyclization step for 4-hydroxy substituted precursors could significantly improve efficiency.

Catalytic Systems: The use of recyclable, heterogeneous catalysts could replace stoichiometric reagents like bromine, minimizing hazardous waste. mdpi.com For instance, SnP₂O₇ has been reported as an efficient and reusable catalyst for synthesizing benzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes. mdpi.com

Safer Solvents: Replacing conventional solvents like acetic acid with more environmentally benign options, such as water or ionic liquids, is a key goal of green chemistry. nih.gov

A significant challenge in synthesizing 4-hydroxy benzothiazoles is the need for protecting groups for the hydroxyl moiety during the cyclization reaction. nih.gov Research into novel protecting groups that can be applied and removed under mild, green conditions or the development of a synthesis that avoids the need for protection altogether is a critical area for future work. A study by Perišić et al. (2020) demonstrated the use of a tert-butyldimethylsilyl (TBDMS) protecting group, which can be easily removed during the workup phase, representing a step toward a more streamlined process. nih.govacs.org

Table 1: Comparison of Synthetic Methods for Benzothiazole Derivatives
MethodKey FeaturesPotential Advantages for 2-Aminobenzo[d]thiazol-4-ol SynthesisReference
Classical Cyclization (KSCN/Br₂)Established method using aminobenzoates in acetic acid.Proven reliability for the core scaffold formation. nih.govacs.org
Microwave-Assisted ReactionUses microwave energy to accelerate reactions.Reduced reaction times, potentially higher yields. nih.gov
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step.High atom economy, reduced waste, simplified procedure. nih.govresearchgate.net
Heterogeneous CatalysisEmploys solid-phase catalysts that are easily separated and reused.Improved sustainability, catalyst can be recycled. mdpi.com

Exploration of Undiscovered Chemical Reactivity and Transformations

The 2-Aminobenzo[d]thiazol-4-ol scaffold possesses multiple reactive sites, making it a versatile building block for constructing more complex molecules. nih.gov The 2-amino group and the endocyclic nitrogen are well-positioned to react with electrophilic reagents to create a variety of fused heterocyclic systems. researchgate.net The addition of the 4-hydroxy group provides a third point for chemical modification, significantly expanding the potential chemical space that can be explored.

Future research into the reactivity of this compound could focus on:

Selective Functionalization: A key challenge is the development of reactions that can selectively target the 2-amino, 4-hydroxy, or the aromatic ring. This would allow for precise control over the final molecular structure. The selective derivatization of the hydroxyl group in the presence of the unprotected 2-amino group has been demonstrated, paving the way for further exploration. acs.org

Novel Cyclization Reactions: The scaffold can serve as a precursor for creating novel polycyclic and fused heterocyclic systems. Reactions that engage both the amino and hydroxyl groups could lead to entirely new classes of compounds with unique three-dimensional structures.

Polymer Chemistry: The bifunctional nature of the molecule (amino and hydroxyl groups) makes it a potential monomer for the synthesis of novel polymers with unique properties, such as thermal stability or fluorescence, conferred by the benzothiazole core.

Advancements in Targeted Scaffold Design and Optimization for Specific Research Applications

The 2-aminobenzothiazole (B30445) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The specific structure of 2-Aminobenzo[d]thiazol-4-ol makes it an ideal starting point or "building block" for designing molecules targeted at specific biological systems. nih.gov The amino and hydroxyl groups serve as handles for introducing various substituents to fine-tune the molecule's properties and optimize its interaction with biological targets. nih.govnih.gov

Future work in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold by adding different chemical groups to the amino and hydroxyl positions will help establish clear relationships between the molecular structure and its activity in various research assays. nih.gov

Fragment-Based Design: The compound can be used as a core fragment to which other chemical moieties are attached to build potent and selective molecules. For example, researchers have incorporated aminopyridine and thiazolidinedione fragments onto the 2-aminobenzothiazole scaffold to create potent enzyme inhibitors. nih.gov

Fluorescent Probes: The benzothiazole moiety is a component of firefly luciferin, and its derivatives are known to have fluorescent properties. nih.gov The 4-hydroxy group could be used to modulate these properties, leading to the development of novel fluorescent probes for cellular imaging or biochemical assays.

Integration of Advanced Computational Methods for Rational Molecular Design

Computational chemistry is an indispensable tool for modern molecular design, allowing researchers to predict molecular properties and guide synthetic efforts, thereby saving time and resources. mdpi.comresearchgate.net For 2-Aminobenzo[d]thiazol-4-ol hydrobromide, computational methods can accelerate its development for various applications.

Future integration of computational tools will likely include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies of the molecule and its derivatives. mdpi.com This information provides insights into the molecule's reactivity and stability. mdpi.com

Molecular Docking: For applications in biological research, molecular docking simulations can predict how derivatives of 2-Aminobenzo[d]thiazol-4-ol might bind to specific protein targets. semanticscholar.org This allows for the rational design of molecules with enhanced affinity and selectivity.

Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. This helps to prioritize which molecules to synthesize and test, focusing on those with more favorable research tool characteristics.

Table 2: Application of Computational Methods to 2-Aminobenzothiazole Derivatives
Computational MethodPredicted PropertiesRelevance to 2-Aminobenzo[d]thiazol-4-ol DesignReference
Density Functional Theory (DFT)Optimized geometry, HOMO-LUMO gap, reactivity descriptors.Understanding intrinsic chemical reactivity and stability. mdpi.com
Molecular DockingBinding modes and affinity to biological targets.Rational design of molecules for specific research targets. semanticscholar.org
ADMET PredictionSolubility, permeability, metabolic stability.Prioritizing derivatives with better utility for in vitro and in vivo studies. nih.gov

Addressing Challenges in Compound Optimization for Enhanced Research Utility

While the 2-Aminobenzo[d]thiazol-4-ol scaffold holds significant promise, several challenges must be overcome to optimize its derivatives for use as high-quality research tools.

Key optimization challenges include:

Aqueous Solubility: Benzothiazole derivatives can suffer from poor water solubility, which limits their utility in biological assays. The presence of the 4-hydroxy group on the target scaffold may inherently improve solubility compared to non-hydroxylated analogs, but this will need to be balanced as larger, more lipophilic groups are added during optimization.

Selectivity: When designing molecules for biological research, achieving selectivity for a specific target over others is crucial to ensure that the observed effects are due to the intended interaction. This requires careful design and extensive testing against a panel of related targets.

Metabolic Stability: For studies in cellular or whole-organism models, derivatives must have sufficient metabolic stability to reach their target and exert an effect. Ligand-based optimization efforts have focused on improving the metabolic stability of related 2-aminobenzothiazole compounds. nih.gov

Synthetic Accessibility: The designed molecules must be synthetically accessible through efficient and scalable routes. Overly complex designs can hinder the rapid production of analogs needed for thorough investigation.

Q & A

Q. What are the common synthetic routes for preparing 2-aminobenzo[d]thiazol-4-ol hydrobromide, and how do reaction conditions influence yield?

Answer: A widely used method involves the condensation of thiourea with halogenated acetophenone derivatives under reflux in ethanol. For example, p-chlorophenacyl bromide reacts with thiourea in absolute ethanol to form the thiazole core, followed by neutralization with ammonium hydroxide to precipitate the product . Key factors affecting yield include:

  • Solvent choice : Polar solvents like ethanol or DMSO enhance solubility and reaction efficiency.
  • Temperature : Prolonged reflux (3–24 hours) ensures complete cyclization.
  • Stoichiometry : Excess thiourea (2:1 molar ratio to acetophenone derivatives) drives the reaction to completion.
    Typical yields range from 60% to 75%, with recrystallization in ethanol improving purity .

Q. How can researchers confirm the structural integrity of this compound?

Answer: Characterization relies on multi-spectral analysis:

  • IR spectroscopy : Identifies N-H bending vibrations (~3300 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .
  • NMR : ¹H NMR confirms aromatic protons (δ 6.8–8.0 ppm) and NH₂ groups (δ 5.5–6.0 ppm). ¹³C NMR resolves thiazole carbons (C-2 and C-4 at δ 150–160 ppm) .
  • Elemental analysis : Matches experimental C, H, N, and Br percentages with theoretical values (e.g., Br content ~28% for hydrobromide salts) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in amber glass bottles at 2–8°C to prevent degradation; avoid long-term storage due to potential decomposition .
  • Disposal : Neutralize with 10% sodium bicarbonate before incineration by certified waste handlers .

Q. Which purification techniques are optimal for isolating this compound?

Answer:

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) remove unreacted starting materials and byproducts .
  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for complex mixtures .
  • Vacuum filtration : Collect precipitates after neutralization, ensuring minimal solvent retention .

Advanced Research Questions

Q. How can zinc(II)-catalyzed strategies improve the synthesis of 2-aminobenzo[d]thiazole derivatives?

Answer: Zinc catalysts (e.g., ZnCl₂ or Zn(OAc)₂) enable one-pot reactions by accelerating cyclization and reducing side reactions. For example:

  • Substrate scope : Electron-deficient aryl halides react efficiently with thiourea derivatives at 80°C in DMF.
  • Mechanism : Zinc coordinates with sulfur and nitrogen atoms, stabilizing intermediates and lowering activation energy .
  • Yield enhancement : Catalyzed routes achieve >85% yield compared to uncatalyzed methods (60–70%) .

Q. What methodologies are used to evaluate the biological activity of 2-aminobenzo[d]thiazol-4-ol derivatives?

Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • CNS activity screening : Radioligand binding assays for dopamine or serotonin receptors .
  • Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., acetylcholinesterase), with binding energies ≤ -7.0 kcal/mol indicating strong interactions .

Q. How should researchers resolve contradictions in reported yields or reactivity data for this compound?

Answer:

  • Reproduce conditions : Verify solvent purity, catalyst loading, and temperature gradients (e.g., uneven heating in reflux setups) .
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., oxidized thiazoles or uncyclized intermediates) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict reaction pathways and energetics, clarifying discrepancies .

Q. What strategies optimize regioselectivity in functionalizing the thiazole ring?

Answer:

  • Electrophilic substitution : Use directing groups (e.g., -NH₂) to favor C-5 bromination over C-4 .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively modify C-4 positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .

Q. How does co-crystallization with carboxylic acids affect the solid-state properties of this compound?

Answer: Co-crystallization with 4-fluorobenzoic acid (1:1 molar ratio in methanol) enhances stability via:

  • Hydrogen bonding : N-H⋯O interactions between thiazole NH₂ and carboxylic acid groups .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 25% H-bond contribution) .
  • Thermal stability : DSC shows increased melting points (ΔT = +15°C) compared to pure forms .

Q. What advanced techniques characterize electronic properties for applications in functional materials?

Answer:

  • Cyclic voltammetry : Measures redox potentials (e.g., E₁/2 = -1.2 V vs. Ag/AgCl for thiazole reduction) .
  • UV-vis spectroscopy : π→π* transitions (λmax ~270 nm) correlate with conjugation length .
  • X-ray crystallography : Resolves bond lengths (C-S = 1.74 Å) and dihedral angles for charge transport studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.